molecular formula C7H8O3 B125961 Ethyl maltol CAS No. 4940-11-8

Ethyl maltol

Cat. No. B125961
CAS RN: 4940-11-8
M. Wt: 140.14 g/mol
InChI Key: YIKYNHJUKRTCJL-UHFFFAOYSA-N
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Description

Ethyl maltol is a flavor-enhancing agent that has been evaluated for biological safety and is considered to have a wide margin of safety for consumption. It is less toxic than its homolog maltol when administered repeatedly . Ethyl maltol is commonly used in foods and has been categorized as generally recognized as safe. It is also added to many commercial e-cigarette vaping fluids .

Synthesis Analysis

Ethyl maltol has been synthesized from 1(2-furyl) ethanol through a process involving treatment with tert-butyl hypochlorite, followed by heating to afford ethyl maltol in a high yield. This synthesis can be carried out in a one-pot sequence without the isolation of intermediates .

Molecular Structure Analysis

The molecular structure of ethyl maltol has been studied in the context of its complexes with metals. For instance, tin derivatives of ethyl maltol have been synthesized, and their structures have been determined, showing coordination environments about tin . Similarly, Mo(IV) complexes with ethyl maltol have been synthesized, and their crystal structures have been characterized, revealing a distorted octahedral geometry of the anions .

Chemical Reactions Analysis

Ethyl maltol reacts with iron(III) in the presence of o-phenanthroline in a sulfuric acid medium, which forms the basis for a kinetic spectrophotometric method for its determination . In the presence of copper, ethyl maltol can enhance cytotoxicity in lung epithelial cells, indicating that it can influence heavy metal mediated toxicity .

Physical and Chemical Properties Analysis

The solubility of ethyl maltol has been measured in binary aqueous ethanol solvent mixtures, and the data were accurately represented by the CNIBS/R-K model . A high-performance liquid chromatography (HPLC) method has been developed for the determination of ethyl maltol in beverages, which is simple, rapid, sensitive, and cost-effective . Additionally, a method involving isotope dilution headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry has been developed for the simultaneous determination of ethyl maltol and other flavor compounds in foods .

Relevant Case Studies

Ethyl maltol has been studied for its interaction with human serum albumin (HSA) using multi-spectroscopic methods and molecular docking. The binding behavior suggests that ethyl maltol is situated within subdomain IIA of HSA, and the interaction is characterized by a static quenching mechanism . In another case, the toxicity of ethyl maltol was assessed in lung epithelial cells, where it was found to induce apoptosis and oxidative stress when co-exposed with copper . These studies provide insights into the biological interactions and potential toxicological effects of ethyl maltol.

Scientific Research Applications

1. Food and Beverage Industry

  • Application : Ethyl Maltol is a commonly utilized organic compound in the food industry. It enhances and stabilizes flavors, creating a more complex taste profile . It’s often used in products where a sweet, fruity flavor is desired, such as candies, chocolates, and beverages .
  • Methods : Ethyl Maltol is used sparingly, typically at concentrations of 0.1 to 0.5% of the total product weight . It’s soluble in a variety of solvents including water, propylene glycol, and alcohol, but it’s less soluble in oil-based substances .
  • Results : Ethyl Maltol provides a unique flavor profile that enhances the overall sensory experience .

2. Pharmaceutical Industry

  • Application : Ethyl Maltol is used as a flavor enhancer in medicines to mask unpleasant tastes, making them more palatable, particularly for children .
  • Results : The use of Ethyl Maltol in medicines improves their palatability, which can increase patient compliance, particularly in pediatric populations .

3. Food Analytical Methods

  • Application : Ethyl Maltol is used as a marker in the analysis of food samples to detect adulteration and evaluate any health risks .
  • Methods : A method based on isotope dilution headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry was developed for the simultaneous determination of the four flavor compounds .
  • Results : Using the proposed method, high contents of ethyl maltol and vanillin, up to 833±15 μg/g and 1044±20 μg/g, respectively, were detected in milk tea .

4. Fragrance Industry

  • Application : Ethyl Maltol is capable of adding a warm, sweet note to perfumes and can similarly enhance the olfactory profile of cosmetic products .
  • Results : The use of Ethyl Maltol in perfumes improves their olfactory profile, which can increase their appeal to consumers .

5. Food Adulteration Detection

  • Application : Ethyl Maltol is used as a marker in the analysis of food samples to detect adulteration and evaluate any health risks . For example, unscrupulous manufacturers have counterfeited premium natural sesame oil by adding ethyl maltol into inexpensive canola oil or salad oil .
  • Methods : A method based on isotope dilution headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry was developed for the simultaneous determination of the four flavor compounds .
  • Results : Using the proposed method, maltol, ethyl maltol, and vanillin over a range of 0.286–1.65 μg/g were detected in blended sesame oil .

6. Analytical Applications

  • Application : Ethyl Maltol is used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
  • Results : The use of Ethyl Maltol in analytical applications improves the accuracy and reliability of the analyses .

4. Cosmetics Industry

  • Application : Ethyl Maltol has been found to have antimicrobial properties and can be used in conjunction with cationic surfactant species to receive higher activity against contaminant microorganisms . This makes it a potential ingredient for personal care products in cosmetic applications .
  • Results : The use of Ethyl Maltol in cosmetics can enhance and extend its activity against microbial contamination, making it a potential broad-spectrum preservative for personal care products .

5. Pyrolysis of Metal Complexes

  • Application : Ethyl Maltol can be effectively released from complex pyrolysis at relatively high temperatures . This suggests that the exploitation of metal complexes as flavor precursors is a practical strategy to enhance the thermal stability and effectively regulate the release temperature of flavors .
  • Results : The use of Ethyl Maltol in pyrolysis can enhance the thermal stability and effectively regulate the release temperature of flavors .

6. Chelating Agent

  • Application : Ethyl Maltol is a chelating agent, which binds hard metal centers, such as Fe 3+, Ga 3+, Al 3+, and VO 2+ . Due to its solubility in aqueous solution, Ethyl Maltol was shown to increase the absorption of several essential metals in animal and human subjects, in comparison to hydrophobic chelating molecules .
  • Results : The use of Ethyl Maltol as a chelating agent can increase the absorption of several essential metals in animal and human subjects .

Safety And Hazards

Ethyl maltol should be handled with care. Avoid contact with skin, eyes and clothing. Avoid dust formation. Do not ingest. Do not breathe dust. Keep away from heat and sources of ignition . In finely divided state, it poses an increased fire hazard .

Future Directions

The market research includes historical and forecast market data, demand, application details, price trends, and company shares of the leading Ethyl maltol by geography . The report splits the market size, by volume and value, on the basis of application type and geography .

properties

IUPAC Name

2-ethyl-3-hydroxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-2-6-7(9)5(8)3-4-10-6/h3-4,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKYNHJUKRTCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041516
Record name 2-Ethyl-3-hydroxy-4-pyrone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Solid
Record name 4H-Pyran-4-one, 2-ethyl-3-hydroxy-
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Record name Ethyl maltol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031735
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

289.00 to 290.00 °C. @ 760.00 mm Hg
Record name Ethyl maltol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031735
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ethyl maltol

CAS RN

4940-11-8
Record name Ethyl maltol
Source CAS Common Chemistry
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Record name Ethyl maltol [NF]
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Record name 4H-Pyran-4-one, 2-ethyl-3-hydroxy-
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Record name 2-Ethyl-3-hydroxy-4-pyrone
Source EPA DSSTox
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Record name 2-ethyl-3-hydroxy-4-pyrone
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Record name ETHYL MALTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6Q8K29L05
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Record name Ethyl maltol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031735
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

90 - 91 °C
Record name Ethyl maltol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031735
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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